molecular formula C19H12F3N3O B13852610 6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline

6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline

Cat. No.: B13852610
M. Wt: 355.3 g/mol
InChI Key: GDUPUADAFLITQY-UHFFFAOYSA-N
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Description

6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline is a heterocyclic compound that features both imidazole and quinoline moieties. The presence of these two functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline typically involves the formation of the quinoline core followed by the introduction of the imidazole group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully hydrogenated products .

Scientific Research Applications

6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, while the quinoline core can intercalate with DNA or interact with cellular receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole-quinoline derivatives, such as:

Uniqueness

6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H12F3N3O

Molecular Weight

355.3 g/mol

IUPAC Name

6-imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline

InChI

InChI=1S/C19H12F3N3O/c20-19(21,22)26-16-5-1-13(2-6-16)17-7-3-14-11-15(4-8-18(14)24-17)25-10-9-23-12-25/h1-12H

InChI Key

GDUPUADAFLITQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)N4C=CN=C4)OC(F)(F)F

Origin of Product

United States

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